molecular formula C22H19N3O4 B4390061 N-benzyl-2-[methyl(3-nitrobenzoyl)amino]benzamide

N-benzyl-2-[methyl(3-nitrobenzoyl)amino]benzamide

Cat. No. B4390061
M. Wt: 389.4 g/mol
InChI Key: RQFBZQLFQGZZHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[methyl(3-nitrobenzoyl)amino]benzamide, also known as NBMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NBMB is a member of the benzamide family, which is known for its diverse biological activities, including antitumor, anti-inflammatory, and analgesic effects.

Scientific Research Applications

N-benzyl-2-[methyl(3-nitrobenzoyl)amino]benzamide has been studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, N-benzyl-2-[methyl(3-nitrobenzoyl)amino]benzamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. In drug discovery, N-benzyl-2-[methyl(3-nitrobenzoyl)amino]benzamide has been used as a lead compound for the development of new drugs with improved efficacy and fewer side effects. In neuroscience, N-benzyl-2-[methyl(3-nitrobenzoyl)amino]benzamide has been shown to modulate the activity of ion channels and receptors, which may have implications for the treatment of neurological disorders.

Mechanism of Action

The exact mechanism of action of N-benzyl-2-[methyl(3-nitrobenzoyl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis and protein synthesis. N-benzyl-2-[methyl(3-nitrobenzoyl)amino]benzamide has also been shown to modulate the activity of ion channels and receptors, which may contribute to its biological effects.
Biochemical and Physiological Effects:
N-benzyl-2-[methyl(3-nitrobenzoyl)amino]benzamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor effects. N-benzyl-2-[methyl(3-nitrobenzoyl)amino]benzamide has also been shown to modulate the activity of ion channels and receptors, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of N-benzyl-2-[methyl(3-nitrobenzoyl)amino]benzamide is its diverse biological activities, which make it a promising compound for various scientific research applications. However, one of the limitations of N-benzyl-2-[methyl(3-nitrobenzoyl)amino]benzamide is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are many future directions for the study of N-benzyl-2-[methyl(3-nitrobenzoyl)amino]benzamide, including the development of new analogs with improved efficacy and fewer side effects, the elucidation of its exact mechanism of action, and the exploration of its potential applications in various fields, including cancer research, drug discovery, and neuroscience. Additionally, further studies are needed to determine the optimal conditions for the use of N-benzyl-2-[methyl(3-nitrobenzoyl)amino]benzamide in various experiments and to assess its safety and toxicity in vivo.

properties

IUPAC Name

N-benzyl-2-[methyl-(3-nitrobenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-24(22(27)17-10-7-11-18(14-17)25(28)29)20-13-6-5-12-19(20)21(26)23-15-16-8-3-2-4-9-16/h2-14H,15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFBZQLFQGZZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NCC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.